molecular formula C24H32N4O4 B13912615 1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione

1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione

Cat. No.: B13912615
M. Wt: 440.5 g/mol
InChI Key: ZDFMCUHFIYMYTO-UHFFFAOYSA-N
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Description

1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields It is a derivative of anthracene-9,10-dione, featuring hydroxyethylamino and propylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with appropriate amines. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 3-(2-hydroxyethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating between DNA bases, it disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly useful in anticancer therapies, where the compound can induce apoptosis in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: Another anthracenedione derivative with similar DNA intercalating properties and topoisomerase II inhibition.

    Ametantrone: Shares structural similarities and is also used in cancer treatment.

Uniqueness

1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

1,5-bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C24H32N4O4/c29-15-13-25-9-3-11-27-19-7-1-5-17-21(19)24(32)18-6-2-8-20(22(18)23(17)31)28-12-4-10-26-14-16-30/h1-2,5-8,25-30H,3-4,9-16H2

InChI Key

ZDFMCUHFIYMYTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCCNCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCO

Origin of Product

United States

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